CID 131855969

Descripción

Propiedades

Número CAS |

6104-59-2 |

|---|---|

Fórmula molecular |

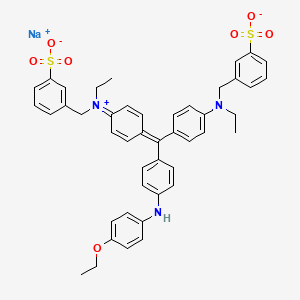

C45H45N3NaO7S2 |

Peso molecular |

827.0 g/mol |

Nombre IUPAC |

sodium 3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54); |

Clave InChI |

JBOQDMLEGVLYIP-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na] |

Apariencia |

Solid powder |

Otros números CAS |

6104-59-2 |

Descripción física |

Blue crystals; [MSDSonline] |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CBBR; Coomassie Brilliant Blue R; Coomassie Brilliant Blue R250; Brilliant Blue R; Acid Blue 83; |

Origen del producto |

United States |

Research on Coomassie Brilliant Blue R 250 Cbr 250 in Biochemical Analysis

Fundamental Principles of Dye-Macromolecule Interactions

The application of Coomassie Brilliant Blue R-250 in biochemical analysis hinges on its ability to form stable, non-covalent complexes with macromolecules, predominantly proteins. This interaction facilitates the visualization of proteins, which are otherwise invisible to the naked eye after separation techniques like electrophoresis. The binding mechanism involves a combination of chemical forces.

Mechanisms of Protein Binding and Staining

The staining process with CBR-250 involves the specific binding of the dye molecules to proteins within a matrix, such as a polyacrylamide gel. This binding results in the appearance of distinct blue bands or spots against a clear background after unbound dye is removed. The non-covalent nature of the interaction is crucial as it generally preserves the integrity of the protein structure, which is advantageous for downstream analyses like mass spectrometry.

Electrostatic Interactions with Basic Amino Acid Residues

A primary force driving the interaction between Coomassie Brilliant Blue R-250 and proteins is electrostatic attraction. The dye molecule contains negatively charged sulfonic acid groups. These anionic centers form ionic bonds with the positively charged basic amino acid residues present in proteins, namely arginine, lysine, and histidine. This heteropolar bonding is a significant factor in the dye's affinity for proteins.

Hydrophobic Interactions and Van der Waals Forces in Protein-Dye Complex Formation

In addition to electrostatic forces, hydrophobic interactions and Van der Waals forces play a crucial role in the formation of the stable protein-dye complex. The non-polar portions of the Coomassie Brilliant Blue R-250 molecule interact with hydrophobic regions and residues within the protein structure. The combination of electrostatic and hydrophobic interactions stabilizes the anionic (blue) form of the dye upon binding to the protein, even under the acidic conditions typically used in staining protocols.

Influence of Protein Basicity on Staining Affinity and Intensity

The efficiency and intensity of protein staining by Coomassie Brilliant Blue R-250 are influenced by the amino acid composition of the protein, particularly its basicity. Proteins rich in basic amino acids (arginine, lysine, and histidine) exhibit higher affinity for the dye and stain more intensely. The number of bound dye molecules is approximately proportional to the number of positive charges on the protein. This variability in staining affinity based on protein composition can impact the accuracy of quantitative protein analysis using this method.

Role of Colloidal Dye Forms in Staining Performance

The use of Coomassie Brilliant Blue dyes in a colloidal form has led to improved staining protocols with enhanced sensitivity and reduced background staining. Colloidal formulations, particularly those based on Coomassie Brilliant Blue G-250, are noted for providing more uniform staining and lower background compared to traditional R-250 solutions. The colloidal nature, often involving dye micelles, influences the dye's interaction with the gel matrix versus the protein, contributing to a clearer background.

Spectroscopic Characteristics of Dye-Macromolecule Complexes

The interaction of Coomassie Brilliant Blue R-250 with proteins induces a notable shift in the dye's light absorption properties, a phenomenon central to its use in quantitative assays. The free dye exhibits different absorption maxima depending on the surrounding pH and its ionic state.

Upon binding to protein, the dye transitions to its stable anionic form, resulting in a characteristic blue color. This protein-bound form of Coomassie Brilliant Blue R-250 typically displays an absorption maximum between 560 and 575 nm, with measurements often taken at 570 nm for quantification. This spectral shift, particularly the increase in absorbance around 595 nm for the protein-bound blue form (as observed with G-250 in the Bradford assay), is utilized to determine protein concentration in a solution.

The following table summarizes the typical absorption maxima of Coomassie Blue in different states:

| State | Approximate pH | Color | Absorption Maximum (nm) |

| Free Dye (G-250) | < 0.3 | Red | 465-470 |

| Free Dye (G-250) | ~1.3 | Green | 650 |

| Free Dye (G-250) | > 1.3 | Blue | 590 |

| Free Dye (R-250 & G-250) | < 0 | Red | ~470 |

| Free Dye (R-250 & G-250) | ~1 | Green | ~650 |

| Free Dye (R-250 & G-250) | > 2 | Bright Blue | ~595 |

| Protein-Bound (R-250) | Acidic | Blue | 560-575 (often 570) |

| Protein-Bound (G-250) | Acidic | Blue | 595 |

Analysis of Absorption Maxima and Spectral Shifts

The spectral properties of Coomassie Brilliant Blue R-250 are central to its use in protein analysis. The dye exhibits different absorption maxima depending on its environment and binding state. In acidic conditions, before binding to protein, the dye can exist in different forms with distinct colors and absorption peaks. Upon binding to protein, a significant spectral shift occurs. wikipedia.orggbiosciences.comcarlroth.com

When CBR-250 binds to protein, the absorption maximum shifts to a higher wavelength, typically around 595 nm, resulting in a blue color. wikipedia.orgcarlroth.com This shift is the basis for quantitative protein assays like the Bradford assay, where the increase in absorbance at 595 nm is measured and is proportional to the protein concentration. wikipedia.orggbiosciences.com Some studies on protein-dye complexes have observed absorption maxima in the vicinity of 560 nm, with some variations depending on the protein composition. nih.govbiobasic.com

The color of the dye is influenced by the acidity of the solution and its binding status to amino acids or peptides. carlroth.com

pH-Dependent Chromatic Transitions of the Dye

The color of Coomassie Brilliant Blue R-250 is highly dependent on the pH of the solution, reflecting different charged states of the dye molecule. wikipedia.orgcarlroth.cominterchim.fr

| pH Range | Observed Color | Absorption Maximum (nm) | Charged State |

| Less than 0 | Red | 465 or 470 | Cationic (overall charge +1) |

| Around 1 | Green | 620 or 650 | Neutral (no net overall charge) |

| Above 2 | Bright Blue | 595 | Anionic (overall charge -1) |

| Neutral (pH 7) | Blue | 595 | Anionic (one nitrogen atom carries + charge) interchim.fr |

Data based on wikipedia.orgcarlroth.cominterchim.fr.

In acidic conditions, the dye can be in a reddish or greenish form. carlroth.com The different colors correspond to the varying amounts of positive charges on the three nitrogen atoms, while the two sulfonic acid groups are typically negatively charged. carlroth.com Under alkaline conditions, the dye can become pink, but this state is generally not relevant in biochemical assays. carlroth.com

Interaction with Other Biological Macromolecules

Beyond proteins, Coomassie Brilliant Blue R-250 can interact with other biological macromolecules and substances commonly found in biochemical experiments.

Lipid Interactions and Detection Methodologies

Coomassie Brilliant Blue R-250 has been noted to interact with lipids. This property has been explored for the detection of lipids, such as in thin layer chromatography. biobasic.comresearchgate.netmpbio.com The interaction with lipids can influence the behavior of molecules in certain analytical techniques, such as blue native gel electrophoresis, where the dye, along with detergent and lipid, can affect the migration of small membrane proteins. researchgate.net

Detergent Interactions and Critical Micelle Concentration (CMC) Determination

Interactions between Coomassie Brilliant Blue R-250 and detergents have been observed. The dye can form a complex with anionic detergents like sodium dodecyl sulfate (B86663) (SDS). wikipedia.org This interaction can stabilize the neutral, green form of the dye and may interfere with protein estimation methods like the Bradford assay. wikipedia.org

The spectral properties of CBR-250 can be utilized to determine the Critical Micelle Concentration (CMC) of detergents. This method involves monitoring a red shift in the absorption maximum of the dye upon binding to aggregated detergent micelles, compared to monomeric detergent. A transition from monomeric to aggregated detergent can be observed through changes in the dye's absorption spectrum. uni-konstanz.de

Advanced Methodologies in Protein Electrophoresis and Quantification

Coomassie Brilliant Blue R-250 is a widely used stain for visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE). conductscience.comabcam.combiobasic.cominterchim.frthermofisher.com It offers advantages such as sensitivity, reproducibility, and compatibility with downstream applications like mass spectrometry. conductscience.comabcam.comcreativebiomart.netazurebiosystems.com

Optimization of Staining Protocols for Polyacrylamide Gels

Optimizing staining protocols with CBR-250 is crucial for achieving clear protein bands and low background staining on polyacrylamide gels. Standard protocols typically involve fixing the proteins in the gel, followed by incubation in a staining solution containing CBR-250, often dissolved in a mixture of methanol (B129727) or ethanol (B145695), water, and acetic acid. interchim.frthermofisher.comcreativebiomart.net

The staining process allows for the visualization of protein bands as the dye binds to the proteins. abcam.comgbiosciences.com The staining time can vary, typically ranging from one to several hours, or even overnight, depending on the desired band intensity and the specific protocol used. interchim.frgbiosciences.combio-rad.com

Following staining, a destaining step is usually performed to remove excess dye from the gel background, enhancing the visibility of the protein bands. interchim.frbio-rad.com Destaining solutions commonly consist of methanol or ethanol and acetic acid in water. interchim.frthermofisher.combio-rad.com Destaining time can range from a few hours to overnight, with multiple changes of the destaining solution often recommended to achieve a clear background. interchim.frbio-rad.com

Different formulations and protocols exist to improve staining sensitivity and reduce background. Colloidal Coomassie stains, which contain the dye in micelles, can result in lower background because the micelles are too large to enter the gel matrix. azurebiosystems.com The sensitivity of traditional Coomassie staining with R-250 is typically in the range of 0.1-0.5 µg of protein, although some formulations can detect as little as 8-10 ng per band or even lower with colloidal stains. abcam.cominterchim.frazurebiosystems.comgbiosciences.com

Factors such as dye concentration, solvent composition, staining temperature, and destaining duration can be adjusted to optimize the staining outcome for specific applications. creativebiomart.net Pre-staining of gels with CBR-250 has also been explored for immediate visualization of proteins. nih.gov

| Staining Protocol Component | Typical Conditions / Considerations | References |

| Staining Solution | 0.1% or 0.25% Coomassie Blue R-250 in methanol/ethanol, water, acetic acid (e.g., 40:50:10 ratio) | interchim.frthermofisher.comcreativebiomart.net |

| Staining Time | 1-4 hours, or overnight; can be shortened at higher temperatures | interchim.frcreativebiomart.netgbiosciences.combio-rad.com |

| Destaining Solution | Methanol/ethanol and acetic acid in water (e.g., 40% methanol, 10% acetic acid) | interchim.frcreativebiomart.netbio-rad.com |

| Destaining Time | 2-24 hours or more; multiple changes recommended | interchim.frbio-rad.com |

| Sensitivity | ~0.1-0.5 µ g/band (traditional); 8-10 ng/band or lower (some formulations/colloidal) | abcam.cominterchim.frazurebiosystems.comgbiosciences.com |

Data compiled from abcam.cominterchim.frthermofisher.comcreativebiomart.netazurebiosystems.comgbiosciences.combio-rad.com.

Isoelectric Focusing (IEF) Gel Staining Techniques

Coomassie Brilliant Blue R-250 is also employed for staining proteins separated by Isoelectric Focusing (IEF) abcam.comgbiosciences.combio-rad.com. Similar to SDS-PAGE, staining IEF gels with CBR-250 allows for the visualization of protein bands focused according to their isoelectric points. A crucial step when staining IEF gels with CBR-250 is prefixing the proteins, commonly achieved by incubating the gel in a solution containing trichloroacetic acid, prior to the staining procedure gbiosciences.com. This prefixing step is essential to immobilize the proteins in the gel before the staining solution is applied.

Quantitative Protein Determination Assays

Coomassie Brilliant Blue dyes are utilized in quantitative protein determination assays, providing a straightforward method for estimating protein concentration in a sample abcam.comazurebiosystems.comconductscience.com.

Advancements and Modifications in the Bradford Assay

The Bradford protein assay, a widely used colorimetric method for protein quantification, is based on the absorbance shift of Coomassie Brilliant Blue dye upon binding to proteins creative-proteomics.comwikipedia.orgbioanalysis.inbio-rad.comstjohnslabs.com. It is important to note that the standard Bradford assay predominantly utilizes Coomassie Brilliant Blue G-250, the greenish variant, rather than R-250 abcam.comwikipedia.orgazurebiosystems.comexcedr.comconductscience.comnih.govcreative-proteomics.comwikipedia.orgbioanalysis.inbio-rad.comstjohnslabs.com.

In the Bradford assay, under acidic conditions, the dye exists primarily in a reddish form with an absorption maximum around 465 nm creative-proteomics.comwikipedia.orgbio-rad.comstjohnslabs.com. Upon binding to protein, the dye is converted to a stable blue anionic form with a major absorbance peak at 595 nm creative-proteomics.comwikipedia.orgbioanalysis.inbio-rad.comstjohnslabs.com. The increase in absorbance at 595 nm is directly proportional to the amount of protein present in the sample, allowing for quantification by comparison to a standard curve generated using known protein concentrations creative-proteomics.combioanalysis.inbio-rad.com.

While the core principle remains consistent, advancements and modifications to the Bradford assay (primarily using G-250) have focused on improving linearity and reducing interference from various substances wikipedia.org. One such modification involves measuring the ratio of absorbances at 595 nm and 450 nm, which can help linearize the assay response and increase sensitivity wikipedia.org.

Compatibility with Downstream Proteomic Analyses

A significant advantage of Coomassie Brilliant Blue staining, including with CBR-250, is its compatibility with downstream proteomic analyses, particularly mass spectrometry (MS) abcam.comazurebiosystems.commdpi.comnih.govthermofisher.combio-rad.comnih.govdrugdiscoverytrends.comresearchgate.netspringernature.com. The non-covalent nature of the dye's binding to proteins is crucial for this compatibility, as it allows for the recovery of proteins from stained gels for subsequent analysis abcam.comazurebiosystems.comthermofisher.com.

Integration with Mass Spectrometry (MS)-Based Proteomics

Proteins visualized by Coomassie staining in polyacrylamide gels can be excised as bands or spots and subjected to in-gel digestion followed by analysis using mass spectrometry abcam.comazurebiosystems.comnih.govthermofisher.combio-rad.comdrugdiscoverytrends.comspringernature.com. This integration is a standard workflow in gel-based proteomics for protein identification and characterization. Effective destaining is a critical step before MS analysis to remove residual dye, which can potentially interfere with the ionization process and contaminate MS instrumentation, such as HPLC columns researchgate.net.

Assessment of Dye Impact on Protein Identification and Sequence Coverage

Studies have assessed the impact of Coomassie Brilliant Blue staining on the efficiency of protein identification and sequence coverage in MS-based proteomics. Research indicates that using Coomassie R-250 in proteomics workflows can improve method performance, leading to higher sequence coverage and increased protein quantities detected in LC-MS/MS analysis when compared to unstained gels abcam.com. This suggests that, when properly applied and followed by adequate destaining, CBR-250 staining does not significantly impede subsequent MS analysis and can even be beneficial for protein detection and characterization. While some colloidal Coomassie formulations (often G-250) have been noted to have potentially inconsistent mass compatibility at low protein concentrations, the use of R-250 has been associated with improved outcomes in LC-MS/MS analysis abcam.commdpi.com.

Data Tables

Table 1: Typical Sensitivity Ranges for Coomassie Brilliant Blue R-250 Staining

| Technique | Typical Sensitivity Range | Notes | Source(s) |

| SDS-PAGE | 30-100 ng | Conventional protocols | nih.gov |

| SDS-PAGE | 0.1-0.5 µg | General range | abcam.comexcedr.com |

| SDS-PAGE | 8-10 ng/band (BSA) | Reported with certain protocols/gels | gbiosciences.com |

| SDS-PAGE | 5-50 ng | General range with improvements | drugdiscoverytrends.com |

| SDS-PAGE | ≤3 ng | Reported for Imperial Protein Stain (R-250 formulation) | thermofisher.com |

Note: Sensitivity can vary depending on the specific protocol, gel type, and protein.

Chromatographic and Membrane-Based Applications

Coomassie Brilliant Blue R-250 finds application in various chromatographic and membrane-based techniques for the detection and visualization of biomolecules, primarily proteins and lipids. mpbiochina.commpbio.commpbio.combiobasic.combiofargo.comvwr.comclinisciences.comfishersci.commpbio.com

Detection in Thin Layer Chromatography (TLC)

CBR-250 can be employed for the detection of lipids on silica (B1680970) gel thin-layer chromatography plates. mpbiochina.commpbio.commpbio.combiobasic.combiofargo.comvwr.comclinisciences.comfishersci.commpbio.comnih.gov This staining method is effective for visualizing a broad spectrum of simple and complex lipids, including cholesterol, cholesterol esters, glycerides, phospholipids, ceramides, and neutral and acidic glycosphingolipids. nih.gov The stain provides even coloring of spots and does not require a corrosive reagent, making it simple to use and suitable for storage. nih.gov Visual detection limits for lipids using this stain range from 0.05 to 0.5 micrograms. nih.gov

Visualization on Cellulose (B213188) Acetate (B1210297) Plates

Coomassie Brilliant Blue R-250 was historically used to visualize proteins separated electrophoretically on cellulose acetate sheets. wikipedia.orgexcedr.com In this method, protein samples were separated on a cellulose acetate sheet, which was then soaked in sulfosalicylic acid to fix the protein bands before being transferred to a solution containing the dye. wikipedia.org Cellulose acetate membranes, when dry, are opaque and brittle, but become pliable when soaked in buffer. basicmedicalkey.com Due to their opacity, stained membranes typically required a clearing step to become transparent for visualization. basicmedicalkey.com Commercial methods for serum protein electrophoresis often utilize members of the Coomassie Brilliant Blue series, including R-250, for staining on cellulose acetate. basicmedicalkey.comgoogle.com

Characterization of Commercial Dye Formulations

Commercial preparations of Coomassie Brilliant Blue R-250 are not always uniform and can contain various components that influence their staining properties. nih.gov

Investigation of Impurities and Heterogeneity in Commercial Preparations

Commercially available Coomassie Brilliant Blue R-250 is often a complex mixture containing numerous chromogenic compounds. nih.govnih.gov This heterogeneity can lead to variability in the reproducibility, precision, and specificity of protein staining. nih.gov Studies have shown that commercial preparations may contain more than 30 distinct colored and fluorescent components that can be separated using techniques like silica gel column chromatography. nih.gov The concentrations of these various chromogens can differ between production lots, contributing to variability in protein staining outcomes. nih.gov

Identification of Specific Dye Components Exhibiting Differential Staining Properties

Chromatographic separation of commercial CBR-250 has revealed components with differential staining characteristics. Less polar chromogenic compounds found in these preparations are typically non-blue or fluorescent, contain mono- or unsulfonated structures, and exhibit limited protein binding capacity. nih.gov In contrast, more polar chromogenic compounds are green or blue-green, possess tri- and tetrasulfonated moieties (compared to the disulfonated structure of pure CBR-250), and bind to protein significantly more effectively than the pure dye. nih.gov These highly polar chromogens can act as "inhibitors" in protein staining, impacting the consistency of results. nih.gov Furthermore, a specific component has been isolated from commercial CBR-250 that stains certain proteins, such as rubrophilin and other proline-rich proteins, a reddish color on polyacrylamide gels, in contrast to the typical blue staining observed with the major dye component. nih.gov Mass spectrometry analysis of this reddish-staining component indicated a molecular weight of 634, compared to 826 for the major dye in the original preparation, with infrared spectrometry suggesting a difference corresponding to a toluene (B28343) sulfonic acid residue. nih.gov

Research on Remazol Brilliant Blue R Rbbr in Environmental Remediation and Degradation

Advanced Oxidation Processes (AOPs) for Dye Degradation

AOPs involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can effectively break down complex organic molecules like dyes into simpler, less harmful substances. Photocatalysis, a subset of AOPs, utilizes semiconductor materials as photocatalysts that, upon irradiation with light of appropriate wavelength, generate electron-hole pairs capable of initiating redox reactions leading to dye degradation.

Photocatalytic Degradation Studies

Photocatalytic degradation of RBBR has been investigated using various semiconductor nanomaterials and under different light sources to optimize efficiency and understand the underlying mechanisms.

Heterogeneous Photocatalysis Using Semiconductor Nanomaterials (e.g., TiO2, ZnO, Carbon Dots)

Semiconductor nanomaterials like titanium dioxide (TiO2) and zinc oxide (ZnO) are widely studied photocatalysts due to their favorable properties, including high photocatalytic activity under UV irradiation, chemical stability, and low cost. wikipedia.orgwikipedia.orgbohrium.com

Studies have demonstrated the effectiveness of TiO2-based photocatalysts in degrading RBBR. For instance, nanostructured bio-photocatalyst hydroxyapatite (B223615) (HAp) achieved approximately 80% degradation of RBBR under UV light in 120 minutes. bcrec.idresearchgate.net Carbon-doped TiO2 photocatalysts have also shown efficacy, achieving not only discoloration but also removing 70% of organic carbon from RBBR solutions over 6.5 hours. bcrec.idresearchgate.net Doping TiO2 with metal ions such as Cd, Co, and Mn has been shown to enhance photocatalytic activity compared to undoped TiO2. bcrec.id The anatase phase of TiO2 is generally known for its high photocatalytic activity. bcrec.id

ZnO has also been investigated for the photocatalytic degradation of RBBR under UV irradiation. tsijournals.com The process is influenced by factors such as ZnO concentration, light intensity, and initial dye concentration. tsijournals.com

Carbon dots (CDs) have gained attention as co-catalysts or components in composite photocatalytic systems due to their unique photoluminescence properties. americanelements.com While some studies focus on CDs coupled with TiO2 for degrading other dyes like methylene (B1212753) blue under visible light, research also explores UV-based AOPs catalyzed by carbon dots for RBBR decomposition. bohrium.comnih.gov For example, titanium(IV)-doped carbon dots (TiP-CD) have been used as catalysts in UV/H2O2 and UV/S2O82− systems for RBBR degradation. nih.gov

Photo-degradation Catalyzed by Organometallic Nanoparticles (e.g., Silver Nanoparticles)

Silver nanoparticles (AgNPs) have also been explored as photocatalysts for the degradation of RBBR. researchgate.netbohrium.comnih.gov AgNPs synthesized using green methods, such as those utilizing plant extracts, have shown potential for RBBR photodegradation under UV irradiation. researchgate.net One study reported that AgNPs synthesized using frangipani (Plumeria rubra) water extract were capable of effectively degrading 97.84% of 600 ppm RBBR under UV rays at 259 nm within 60 minutes under optimal conditions (pH 4, 10 mL AgNPs). researchgate.net

Furthermore, AgNPs synthesized using microalgae like Chlorella vulgaris have been applied for the photodegradation of Brilliant Blue R under visible light. bohrium.comnih.gov These studies investigate the influence of parameters such as light intensity, catalyst dose, initial dye concentration, and pH on the degradation efficiency. bohrium.comnih.gov

Influence of Light Spectrum (UV, Visible, Sunlight) on Degradation Efficiency

The efficiency of photocatalytic degradation of RBBR is significantly influenced by the light spectrum used for irradiation. Semiconductor photocatalysts like TiO2 and ZnO are primarily activated by UV light due to their band gap energies. wikipedia.orgwikipedia.orgresearchgate.net However, modifications such as doping or coupling with other materials like carbon dots can extend their absorption into the visible light range, enabling degradation under visible or sunlight irradiation. bohrium.comnih.govresearchgate.net

Studies have compared the performance of photocatalysts under UV, visible, and sunlight. While UV light is effective for activating many semiconductor photocatalysts, utilizing visible light or sunlight is more energy-efficient and economically viable for large-scale wastewater treatment. nih.govmdpi.com Research on the photodegradation of RBBR using AgNPs synthesized with Chlorella vulgaris extract specifically focused on visible light irradiation. bohrium.comnih.gov Other studies highlight the potential of using sunlight for the photocatalytic degradation of dyes, including those structurally similar to RBBR. mdpi.comrsc.org

Elucidation of Photocatalytic Reaction Kinetics and Mechanisms

The photocatalytic degradation of RBBR often follows pseudo-first-order kinetics. tsijournals.commdpi.com The reaction rate is influenced by various factors, including catalyst concentration, initial dye concentration, and light intensity. tsijournals.com Increasing catalyst loading and light intensity generally increases the degradation efficiency and rate. tsijournals.combohrium.comnih.govmdpi.com Conversely, increasing the initial dye concentration can decrease degradation efficiency due to the competition between dye molecules and reactive species for adsorption sites on the catalyst surface. tsijournals.com

The mechanism of photocatalytic degradation typically involves the generation of electron-hole pairs upon light absorption by the photocatalyst. These charge carriers then migrate to the catalyst surface and react with adsorbed water and oxygen to produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). nih.govrsc.org These ROS are highly reactive and attack the dye molecules, leading to their degradation. For example, superoxide anion radicals have been identified as main responsive species in the sunlight-driven photocatalytic degradation of some dyes. rsc.org

In some AOPs involving RBBR, such as those using Fe3+/H2O2 under light irradiation, electron transfer between the excited dye and Fe3+ can be an initiating step, either through a bimolecular process or a dye/iron complex. acs.org

Identification and Characterization of Degradation Products and Pathways

Identifying the degradation products and pathways of RBBR during photocatalysis is crucial for understanding the detoxification process and ensuring complete mineralization. RBBR is an anthraquinone (B42736) dye with a complex structure containing sulfonate groups and reactive vinyl sulfone groups. sigmaaldrich.comwikipedia.org

Photocatalytic degradation aims to break down the chromophoric structure responsible for the color and ultimately mineralize the dye into simple inorganic molecules like carbon dioxide, water, and inorganic salts. While specific degradation products of RBBR photocatalysis are not extensively detailed in the provided snippets, studies on the degradation of similar complex dyes and the general mechanism of photocatalysis suggest the formation of various intermediate products through bond cleavage, oxidation, and desulfonation reactions. The complete mineralization, indicated by the reduction of total organic carbon (TOC), is a key indicator of successful degradation. bcrec.idmdpi.comacs.org For instance, carbon-doped TiO2 was reported to remove 70% of organic carbon from RBBR solutions. bcrec.idresearchgate.net

Understanding the degradation pathways often involves techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify intermediate compounds formed during the process. Studies on related dyes and AOPs indicate potential pathways involving the attack of hydroxyl radicals on aromatic rings and the cleavage of functional groups. acs.org

Here is a table summarizing some research findings on RBBR photocatalytic degradation:

| Photocatalyst Type | Light Source | Key Findings | Degradation Efficiency (%) | Time (minutes) | Reference |

| Nanostructured HAp | UV | ~80% degradation achieved. Efficiency decreased upon repeated use. | ~80 | 120 | bcrec.idresearchgate.net |

| Carbon-doped TiO2 | UV | Discoloration and 70% organic carbon removal. | N/A (70% TOC removal) | 390 (6.5 hours) | bcrec.idresearchgate.net |

| TiO2-Co | N/A | 92.12% degradation at pH 5. Better activity than undoped TiO2. | 92.12 | 30 | bcrec.id |

| TiO2-Mn | N/A | 85.47% degradation at pH 5. Better activity than undoped TiO2. | 85.47 | 30 | bcrec.id |

| TiO2-Cd | N/A | 83.91% degradation at pH 5. Better activity than undoped TiO2. | 83.91 | 30 | bcrec.id |

| AgNPs (Frangipani extract) | UV (259 nm) | 97.84% degradation of 600 ppm RBBR under optimal conditions (pH 4, 10 mL AgNPs). | 97.84 | 60 | researchgate.net |

| AgNPs (Chlorella vulgaris extract) | Visible | Highest degradation efficiency of 90.6% with apparent rate constant of 0.04402 min⁻¹ at highest catalyst dose. | 90.6 | 90 | bohrium.comnih.gov |

| TiP-CD in UV/H2O2 AOP | UV | Pseudo-first-order rate constant: 0.0330 min⁻¹. | N/A | N/A | nih.gov |

| TiP-CD in UV/S2O82− AOP | UV | Pseudo-first-order rate constant: 0.0345 min⁻¹. | N/A | N/A | nih.gov |

Here is another table focusing on kinetic aspects:

| Photocatalyst | Light Source | Kinetic Model | Key Kinetic Findings | Reference |

| ZnO | UV | Pseudo-first-order | Rate affected by ZnO concentration, light intensity, initial dye concentration. | tsijournals.com |

| AgNPs (C. vulgaris) | Visible | Pseudo-first-order (apparent) | Apparent rate constant of 0.04402 min⁻¹ achieved. Affected by light intensity, catalyst dose, dye concentration, pH. | bohrium.comnih.gov |

| TiP-CD | UV | Pseudo-first-order | Rate constants of 0.0330 min⁻¹ (UV/H2O2) and 0.0345 min⁻¹ (UV/S2O82−). | nih.gov |

| Nano-HAp | UV | Parabolic Diffusion | Fast degradation kinetics due to suppressed electron-hole recombination. | researcher.life |

Fenton and Fenton-like Oxidation Processes

Fenton and Fenton-like processes are advanced oxidation methods that utilize iron species and hydrogen peroxide to generate reactive oxygen species, primarily hydroxyl radicals (•OH), for the degradation of organic pollutants like RBBR.

Fe(III)/H2O2 systems can be employed in Fenton-like processes for the catalytic degradation of dyes. While traditional Fenton processes typically use Fe(II), Fe(III) can also participate in catalytic cycles, often requiring different conditions or the presence of co-catalysts to enhance performance. The efficiency of these systems is influenced by factors such as pH, the concentration of the iron catalyst, and the concentration of hydrogen peroxide. Studies have shown that the presence of catalysts, including iron-based materials, can significantly enhance the degradation rate of dyes in the presence of H2O2.

The Fenton reaction primarily relies on the generation of hydroxyl radicals (•OH) through the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂). Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Hydroxyl radicals are highly reactive and non-selective oxidants that can attack and break down complex organic molecules like RBBR. In Fenton-like systems involving Fe(III), the regeneration of Fe(II) is crucial for the continuous production of •OH. This regeneration can occur through the reaction of Fe(III) with H₂O₂ or other reducing agents. The efficiency of RBBR degradation in Fenton and Fenton-like processes is directly linked to the rate of •OH generation and their interaction with the dye molecules.

Fe(III)/H2O2 Systems and Their Catalytic Performance

Ozonation and Hybrid Ozonation Systems

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, for the degradation of pollutants. Hybrid ozonation systems combine ozone with other processes, such as UV irradiation or hydrogen peroxide, to enhance the generation of reactive species and improve degradation efficiency.

Single ozonation can degrade dyes, but its efficiency for recalcitrant compounds like RBBR may be limited due to the low reactivity of the parent compound and its byproducts with O₃. Combining ozonation with UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can significantly enhance the degradation rate and mineralization. The O₃/UV process promotes the photolysis of ozone, leading to the generation of additional hydroxyl radicals. The O₃/H₂O₂ system also generates •OH through the reaction between ozone and hydrogen peroxide. The combination of ozone, UV irradiation, and hydrogen peroxide (O₃/UV/H₂O₂) has been found to be particularly effective, achieving high decolorization and mineralization rates for dyes. This synergistic effect is attributed to the increased production of •OH from multiple pathways.

Data from a study comparing different AOPs for RBBR degradation showed varying efficiencies:

| Process | Decolorization Efficiency | Mineralization Efficiency (after 40 min) |

| Ozonation | Low | 14% |

| Ozonation/UV | Enhanced | 33% |

| Ozonation/UV/H₂O₂ | Complete (in < 10 min) | 83% |

| Fenton | High | Higher than O₃/UV |

| Ultrasound | Moderate | Lower than O₃/UV |

Sonochemical Degradation Mechanisms

Sonochemical degradation utilizes ultrasonic waves to induce cavitation in the liquid medium. The collapse of these cavitation bubbles generates localized hotspots with high temperatures and pressures, leading to the thermal decomposition of water molecules and the formation of reactive species, including hydroxyl radicals. Sonochemical processes can degrade organic pollutants through both radical reactions in the interfacial region and bulk solution, and pyrolysis within the cavitation bubbles. The efficiency of sonochemical degradation is influenced by factors such as ultrasonic frequency, power intensity, and the properties of the target pollutant. While sonication alone can lead to degradation, it is often combined with other methods to enhance efficiency.

Optimization of AOP Parameters for Enhanced Efficiency

Optimizing the operating parameters is crucial for maximizing the efficiency of AOPs in degrading RBBR. Key parameters include pH, oxidant concentration (e.g., H₂O₂, O₃), catalyst dosage (for Fenton and catalytic ozonation), reaction time, temperature, and initial dye concentration.

For Fenton and Fenton-like processes, pH plays a significant role, with acidic conditions (typically around pH 3) often being optimal for hydroxyl radical generation. However, the optimal pH can vary depending on the specific catalyst used. The concentration of H₂O₂ needs to be optimized, as excessive amounts can scavenge hydroxyl radicals.

Influence of Solution pH on Reaction Kinetics

Adsorption-Based Removal Strategies

Adsorption is a widely used and effective method for removing dyes like RBBR from wastewater due to its relatively low cost, simple design, and ease of operation tandfonline.comaip.orgasianpubs.org. This method involves the uptake of dye molecules onto the surface of a solid material (adsorbent).

Significant research focuses on developing novel, cost-effective, and efficient adsorbent materials for RBBR removal. This often involves utilizing readily available and low-cost precursors, particularly agricultural waste biomass aip.orgmdpi.comasianpubs.orgnih.govdntb.gov.uaresearcher.liferesearchgate.netaip.orgtrakya.edu.trscielo.br. Characterization of these materials is essential to understand their surface properties, pore structure, and functional groups, which dictate their adsorption capacity and mechanism. Common characterization techniques include Brunauer–Emmett–Teller (BET) surface area analysis, pore volume analysis, scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), Fourier transform infrared spectroscopy (FT-IR), and X-ray diffraction (XRD) mdpi.comnih.govscielo.br.

Activated carbons derived from biomass are promising adsorbents for RBBR due to their high surface area, porous structure, and the presence of various functional groups aip.orgmdpi.comasianpubs.orgnih.govdntb.gov.uaresearchgate.netaip.orgscielo.br.

Walnut Shells: Activated carbon prepared from walnut shells (Juglans nigra) has been investigated for RBBR removal mdpi.comnih.govdntb.gov.uaresearchgate.net. HNO₃-treated walnut shell biomass carbon showed a maximum decolorization efficiency of 98.24% at optimum conditions (pH 1.5, 7 g/L adsorbent dosage, 64 µm particle size) mdpi.comnih.gov. The adsorption followed the Langmuir isotherm and pseudo-second-order kinetics, with a maximum monolayer adsorption capacity of 54.38 mg/g at 301 K mdpi.comnih.govdntb.gov.ua. Characterization revealed a high surface area, pore volume, and the presence of functional groups like -OH and C=C dntb.gov.ua.

Orange Peel: Activated carbon derived from orange peel (Citrus sinensis) has also demonstrated effectiveness in RBBR removal aip.orgasianpubs.orgaip.orgtrakya.edu.trscielo.br. Orange peel activated carbon (OPAC) prepared via sulfuric acid chemical activation showed a high adsorption capacity asianpubs.orgtrakya.edu.tr. The adsorption was found to be dependent on pH, adsorbent dose, initial dye concentration, and temperature asianpubs.orgtrakya.edu.tr. Optimal adsorption was achieved at pH 6, with an optimum adsorbent dose of 0.4 g/L and temperature of 298 K asianpubs.org. OPAC prepared through carbonization, H₂O₂ treatment, and CO₂ gasification exhibited a BET surface area of 782.35 m²/g aip.orgaip.org. The adsorption followed the Freundlich isotherm, indicating a multilayer adsorption mechanism on a heterogeneous surface, and was governed by pseudo-second-order kinetics aip.orgaip.org.

Corncob: While not explicitly detailed in the provided snippets for RBBR, activated carbon from corncob is a known biomass-derived adsorbent used for dye removal, suggesting its potential for RBBR remediation as well, similar to walnut shells and orange peel. (No specific data for corncob and RBBR found in the provided snippets).

Other Biomass: Other biomass materials like pine cone tandfonline.comnih.gov, coffee husks, sawdust, coir pith mdpi.com, pineapple leaf powder, and lime peel powder researchgate.net have also been explored as precursors for activated carbon or as raw adsorbents for RBBR removal, highlighting the broad potential of agricultural waste in developing sustainable remediation strategies.

Characteristics of Biomass-Derived Activated Carbons for RBBR Adsorption

| Biomass Source | Activation Method | BET Surface Area (m²/g) | Optimal pH | Adsorption Capacity (mg/g) | Isotherm Model | Kinetic Model | Reference |

| Walnut Shell | HNO₃ treatment | Not specified | 1.5 | 54.38 (at 301 K) | Langmuir | Pseudo-second-order | mdpi.comnih.govdntb.gov.uaresearcher.life |

| Orange Peel | Sulfuric Acid Activation | Not specified | 6 | Not specified | Not specified | Pseudo-second-order | asianpubs.orgtrakya.edu.tr |

| Orange Peel | Carbonization, H₂O₂, CO₂ | 782.35 | Not specified | 384.62 m²/g (monolayer) | Freundlich | Pseudo-second-order | aip.orgaip.org |

| Pine Cone | Activated Pine Cone | Not specified | 2 and 11 | Increased removal | Not specified | Not specified | tandfonline.comnih.gov |

Chitosan-Based Hydrogel Composites

Chitosan-based hydrogel composites have been investigated as effective adsorbents for RBBR removal from wastewater. These materials offer advantages such as high adsorption capacity, ease of handling, and potential for reusability. Studies have shown that chitosan-biochar hydrogel beads (CBHBs) can efficiently remove RBBR, with the adsorption capacity being pH-dependent and highest at pH 2. The adsorption process on CBHBs involves a complex mechanism including π–π interactions, electrostatic attraction, hydrophobic interaction, and hydrogen bonding. Crosslinked chitosan (B1678972) hydrogels modified with barbituric acid have also demonstrated high adsorption capacities for RBBR, with maximum capacities reaching several hundred mg/g depending on the temperature.

Fungal Mycelium-Based Biosorbents

Fungal mycelium-based biosorbents represent an environmentally friendly and cost-effective approach for RBBR removal. Certain fungal species, such as Trametes hirsuta and Pleurotus ostreatus, have shown the ability to decolorize RBBR through a combination of biosorption onto the fungal mycelium and biodegradation by extracellular enzymes like laccases. Studies have demonstrated that Trametes hirsuta can remove a high percentage of RBBR within a few hours, with both biosorption and biodegradation contributing to the process. Incorporating activated carbon into fungal mycelial pellets can enhance their adsorption capability and stimulate enzyme secretion, leading to improved RBBR decolorization. Myrothecium sp. IMER1, an alkali-tolerant fungus, has also shown efficient decolorization of RBBR over a broad pH range.

Adsorption Isotherm Modeling and Analysis (e.g., Langmuir, Freundlich)

Adsorption isotherm models are employed to describe the equilibrium relationship between the amount of RBBR adsorbed onto the material and the concentration of RBBR remaining in the solution at a constant temperature. The Langmuir and Freundlich models are commonly used to analyze experimental adsorption data.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is represented by the equation:

where is the amount of dye adsorbed at equilibrium (mg/g), is the equilibrium liquid-phase dye concentration (mg/L), is the maximum monolayer adsorption capacity (mg/g), and is the Langmuir constant related to the apparent energy of adsorption (L/mg).

The Freundlich isotherm model, on the other hand, describes multilayer adsorption on heterogeneous surfaces with non-uniform energy distribution. The equation is given by:

where is the Freundlich constant related to adsorption capacity ((mg/g)(L/mg)) and is the heterogeneity factor (dimensionless), with indicating the adsorption intensity.

Studies on RBBR adsorption using various adsorbents have shown that both Langmuir and Freundlich models can fit the experimental data, with the better fit depending on the specific adsorbent material. For instance, the Langmuir model provided a better fit for RBBR adsorption onto HNO3-treated Juglans nigra shell biomass carbon and ultraporous aluminas, suggesting a monolayer adsorption process. Conversely, the Freundlich model better described RBBR adsorption onto chitosan–biochar hydrogel beads and some activated carbons, indicating a more heterogeneous adsorption process. The dimensionless separation factor, , derived from the Langmuir isotherm, is used to determine the favorability of the adsorption process, with values between 0 and 1 indicating favorable adsorption.

Adsorption Kinetic Studies (e.g., Pseudo-First-Order, Pseudo-Second-Order, Intraparticle Diffusion)

Adsorption kinetic studies investigate the rate and mechanism of the adsorption process. Commonly used models include the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.

The pseudo-first-order kinetic model assumes that the rate of adsorption is proportional to the difference between the equilibrium adsorption capacity and the amount adsorbed at time t.

The pseudo-second-order kinetic model assumes that the rate-limiting step is chemical adsorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. It is often represented by a linear plot of t/q versus t. Studies frequently report that the pseudo-second-order model provides a better fit to the experimental data for RBBR adsorption on various adsorbents, suggesting that chemisorption is the rate-limiting step.

Thermodynamic Investigation of Adsorption Processes

Thermodynamic studies provide insights into the spontaneity and energy changes associated with the adsorption of RBBR. Parameters such as Gibbs free energy change (), enthalpy change (), and entropy change () are calculated from adsorption experiments conducted at different temperatures.

A negative value of indicates a spontaneous adsorption process. The change in with temperature can provide information about the driving force of the adsorption.

The enthalpy change, , reveals whether the adsorption is endothermic (positive ) or exothermic (negative ). Some studies have reported the adsorption of RBBR to be endothermic, with adsorption capacity increasing with temperature, while others have found it to be exothermic.

The entropy change, , provides information about the randomness at the solid/solution interface. A positive suggests increased randomness and an affinity of the adsorbent for the dye.

Thermodynamic investigations are crucial for understanding the feasibility and nature of the interaction between RBBR and the adsorbent material.

Regeneration and Reusability Assessment of Adsorbent Materials

The regeneration and reusability of adsorbent materials are critical factors for the economic viability and sustainability of adsorption-based wastewater treatment. Studies assess the ability of a spent adsorbent to be reactivated and effectively remove RBBR over multiple adsorption-desorption cycles.

Various desorbing agents, such as methanol (B129727), ethanol (B145695), isopropanol, HCl, and NaOH, have been tested for their efficiency in eluting adsorbed RBBR from the adsorbent surface. The choice of desorbing agent can significantly impact the desorption efficiency and the structural integrity of the adsorbent for subsequent cycles.

Many studies report that adsorbents can maintain a significant portion of their original adsorption capacity after several regeneration cycles. For instance, chitosan–biochar hydrogel beads maintained high adsorption capacity after three cycles. Some activated carbon materials have also shown effectiveness over multiple reuse cycles. Assessing the decrease in adsorption efficiency over successive cycles is essential for determining the long-term performance and cost-effectiveness of the adsorbent.

Impact of Coexisting Substances and Ionic Strength on Adsorption Capacity

The presence of coexisting substances, such as other ions and organic molecules in wastewater, and the ionic strength of the solution can significantly influence the adsorption capacity of materials for RBBR. These substances can compete with dye molecules for adsorption sites or alter the surface properties of the adsorbent and the behavior of the dye molecules in solution.

Studies have shown that the presence of coexisting substances and increased ionic strength generally lead to a decrease in the adsorption capacity of adsorbents for RBBR. For example, the coexistence of anions like phosphate (B84403) and sulfate (B86663) can reduce the adsorption capacity, with higher-valence anions often exhibiting a more pronounced competitive effect. The impact of ionic strength is attributed to the shielding of electrostatic interactions between the charged dye molecules and the adsorbent surface. Understanding these effects is crucial for applying adsorbents effectively in real-world wastewater treatment scenarios where complex matrices of substances are present.

| Compound Name | PubChem CID |

| Remazol Brilliant Blue R | 17409 |

The remediation and degradation of RBBR have been explored using various materials and methods, including biosorption and the application of composite materials.

Chitosan-Based Hydrogel Composites

Chitosan-based hydrogel composites have been investigated as effective adsorbents for RBBR removal from wastewater. These materials offer advantages such as high adsorption capacity, ease of handling, and potential for reusability. Studies have shown that chitosan-biochar hydrogel beads (CBHBs) can efficiently remove RBBR, with the adsorption capacity being pH-dependent and highest at pH 2. The adsorption process on CBHBs involves a complex mechanism including π–π interactions, electrostatic attraction, hydrophobic interaction, and hydrogen bonding. Crosslinked chitosan hydrogels modified with barbituric acid have also demonstrated high adsorption capacities for RBBR, with maximum capacities reaching several hundred mg/g depending on the temperature.

Fungal Mycelium-Based Biosorbents

Fungal mycelium-based biosorbents represent an environmentally friendly and cost-effective approach for RBBR removal. Certain fungal species, such as Trametes hirsuta and Pleurotus ostreatus, have shown the ability to decolorize RBBR through a combination of biosorption onto the fungal mycelium and biodegradation by extracellular enzymes like laccases. Studies have demonstrated that Trametes hirsuta can remove a high percentage of RBBR within a few hours, with both biosorption and biodegradation contributing to the process. Incorporating activated carbon into fungal mycelial pellets can enhance their adsorption capability and stimulate enzyme secretion, leading to improved RBBR decolorization. Myrothecium sp. IMER1, an alkali-tolerant fungus, has also shown efficient decolorization of RBBR over a broad pH range.

Adsorption Isotherm Modeling and Analysis (e.g., Langmuir, Freundlich)

Adsorption isotherm models are employed to describe the equilibrium relationship between the amount of RBBR adsorbed onto the material and the concentration of RBBR remaining in the solution at a constant temperature. The Langmuir and Freundlich models are commonly used to analyze experimental adsorption data.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is represented by the equation:

where is the amount of dye adsorbed at equilibrium (mg/g), is the equilibrium liquid-phase dye concentration (mg/L), is the maximum monolayer adsorption capacity (mg/g), and is the Langmuir constant related to the apparent energy of adsorption (L/mg).

The Freundlich isotherm model, on the other hand, describes multilayer adsorption on heterogeneous surfaces with non-uniform energy distribution. The equation is given by:

where is the Freundlich constant related to adsorption capacity ((mg/g)(L/mg)) and is the heterogeneity factor (dimensionless), with indicating the adsorption intensity.

Studies on RBBR adsorption using various adsorbents have shown that both Langmuir and Freundlich models can fit the experimental data, with the better fit depending on the specific adsorbent material. For instance, the Langmuir model provided a better fit for RBBR adsorption onto HNO3-treated Juglans nigra shell biomass carbon and ultraporous aluminas, suggesting a monolayer adsorption process. Conversely, the Freundlich model better described RBBR adsorption onto chitosan–biochar hydrogel beads and some activated carbons, indicating a more heterogeneous adsorption process. The dimensionless separation factor, , derived from the Langmuir isotherm, is used to determine the favorability of the adsorption process, with values between 0 and 1 indicating favorable adsorption.

Adsorption Kinetic Studies (e.g., Pseudo-First-Order, Pseudo-Second-Order, Intraparticle Diffusion)

Adsorption kinetic studies investigate the rate and mechanism of the adsorption process. Commonly used models include the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.

The pseudo-first-order kinetic model assumes that the rate of adsorption is proportional to the difference between the equilibrium adsorption capacity and the amount adsorbed at time t.

The pseudo-second-order kinetic model assumes that the rate-limiting step is chemical adsorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. It is often represented by a linear plot of t/q versus t. Studies frequently report that the pseudo-second-order model provides a better fit to the experimental data for RBBR adsorption on various adsorbents, suggesting that chemisorption is the rate-limiting step.

Thermodynamic Investigation of Adsorption Processes

Thermodynamic studies provide insights into the spontaneity and energy changes associated with the adsorption of RBBR. Parameters such as Gibbs free energy change (), enthalpy change (), and entropy change () are calculated from adsorption experiments conducted at different temperatures.

A negative value of indicates a spontaneous adsorption process. The change in with temperature can provide information about the driving force of the adsorption.

The enthalpy change, , reveals whether the adsorption is endothermic (positive ) or exothermic (negative ). Some studies have reported the adsorption of RBBR to be endothermic, with adsorption capacity increasing with temperature, while others have found it to be exothermic.

The entropy change, , provides information about the randomness at the solid/solution interface. A positive suggests increased randomness and an affinity of the adsorbent for the dye.

Thermodynamic investigations are crucial for understanding the feasibility and nature of the interaction between RBBR and the adsorbent material.

Regeneration and Reusability Assessment of Adsorbent Materials

The regeneration and reusability of adsorbent materials are critical factors for the economic viability and sustainability of adsorption-based wastewater treatment. Studies assess the ability of a spent adsorbent to be reactivated and effectively remove RBBR over multiple adsorption-desorption cycles.

Various desorbing agents, such as methanol, ethanol, isopropanol, HCl, and NaOH, have been tested for their efficiency in eluting adsorbed RBBR from the adsorbent surface. The choice of desorbing agent can significantly impact the desorption efficiency and the structural integrity of the adsorbent for subsequent cycles.

Many studies report that adsorbents can maintain a significant portion of their original adsorption capacity after several regeneration cycles. For instance, chitosan–biochar hydrogel beads maintained high adsorption capacity after three cycles. Some activated carbon materials have also shown effectiveness over multiple reuse cycles. Assessing the decrease in adsorption efficiency over successive cycles is essential for determining the long-term performance and cost-effectiveness of the adsorbent.

Impact of Coexisting Substances and Ionic Strength on Adsorption Capacity

The presence of coexisting substances, such as other ions and organic molecules in wastewater, and the ionic strength of the solution can significantly influence the adsorption capacity of materials for RBBR. These substances can compete with dye molecules for adsorption sites or alter the surface properties of the adsorbent and the behavior of the dye molecules in solution.

Bioremediation and Biodegradation Approaches

Bioremediation and biodegradation strategies utilize biological agents, primarily microorganisms and their enzymes, to break down or remove pollutants from the environment. For RBBR, these approaches aim to transform the complex dye molecule into less harmful or colorless compounds.

Microbial Degradation by Isolated Bacterial Cultures (e.g., Staphylococcus sp.)

Isolated bacterial cultures have demonstrated the capacity to degrade RBBR. One notable example is the bacterium Staphylococcus sp. K2204, which has been shown to efficiently decolorize and biodegrade RBBR. This strain was isolated from textile wastewater and can completely decolorize 100 mg/L of RBBR within 12 hours under specific conditions (37°C, static conditions, pH 7.0). researchgate.netnih.govtandfonline.comnih.gov The degradation process by Staphylococcus sp. K2204 involves the secretion of extracellular enzymes, including laccase and peroxidases, which catalyze the breakdown of the dye molecule. researchgate.netnih.govtandfonline.com

Other bacterial species, such as Serratia liquefaciens, Pseudomonas chlororaphis, Stenotrophomonas sp., and Mesorhizobium sp., have also been investigated for their ability to decolorize anthraquinone dyes, including RBBR. nih.gov

Fungal Decolorization and Degradation Mechanisms (e.g., Phanerochaete chrysosporium, Trametes species)

White-rot fungi, known for their potent lignin-modifying enzyme systems, are particularly effective in decolorizing and degrading recalcitrant dyes like RBBR. semanticscholar.orgmdpi.com Species such as Phanerochaete chrysosporium and various Trametes species have been extensively studied for this purpose. semanticscholar.orgunmul.ac.idresearchgate.net

Phanerochaete chrysosporium, a well-known white-rot fungus, has been used in RBBR decolorization studies, although some research indicates variability in its efficiency compared to other fungal strains. unmul.ac.idresearchgate.net

Trametes species, including Trametes hirsuta and Trametes versicolor, have shown significant RBBR decolorization capabilities. semanticscholar.orgmdpi.com Trametes hirsuta D7, for instance, efficiently degraded 65% of RBBR within 72 hours, primarily attributed to its high laccase activity. semanticscholar.orgresearchgate.net Another study using Trametes hirsuta demonstrated that the whole fungal culture could remove up to 97% of the dye within the first four hours, highlighting the combined effect of fungal biomass and enzymes. mdpi.com Trametes sp. 48424 has also been shown to efficiently decolorize RBBR through the action of manganese peroxidase. nih.gov

Fungal decolorization of RBBR is often linked to the production of extracellular ligninolytic enzymes, including laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). semanticscholar.orgresearchgate.net These enzymes catalyze oxidative reactions that lead to the breakdown of the complex dye structure. semanticscholar.orgresearchgate.net

Table 1: Examples of Fungal Decolorization of RBBR

| Fungus Species | Decolorization Efficiency | Time | Key Enzymes Involved | Source |

| Trametes hirsuta D7 | 65% | 72 h | Laccase | semanticscholar.orgresearchgate.net |

| Ceriporia sp. BIOM 3 | 52% | 72 h | Laccase, MnP | semanticscholar.orgresearchgate.net |

| Cymatoderma dendriticum WM01 | 50% | 72 h | Laccase, MnP | semanticscholar.orgresearchgate.net |

| Trametes sp. KRUS-G | >79% | 6 days | Laccase, MnP | unmul.ac.id |

| Trametes hirsuta | Up to 97% | 4 hours | Enzymes (Laccase, Peroxidases) | mdpi.com |

Bioremoval by Cyanobacterial Strains (e.g., Cyanobacterium aponinum)

Cyanobacteria, particularly thermophilic strains, have also been investigated for their ability to remove RBBR from aqueous solutions. Cyanobacterium aponinum, a thermophilic cyanobacterium, has shown potential for RBBR bioremoval. tuiasi.ro Studies indicate that C. aponinum can remove a significant percentage of RBBR, with removal efficiency influenced by factors such as pH, temperature, and inoculum concentration. tuiasi.ro For instance, C. aponinum achieved 85.6% bioremoval of 10.1 mg/L RBBR and a highest yield of 70% with 65.1 mg/L RBBR at 35°C and pH 9.5. tuiasi.ro The data suggests that C. aponinum acts as a suitable biosorbent for treating wastewater containing RBBR. tuiasi.ro

Enzymatic Pathways in Biodegradation (e.g., Laccase, Peroxidase Activity)

Enzymes, particularly laccases and peroxidases (such as manganese peroxidase and lignin peroxidase), play a crucial role in the biodegradation of RBBR. nih.govtandfonline.comsemanticscholar.orgresearchgate.netnih.gov These enzymes catalyze the oxidative cleavage of the chromophore structure of the dye, leading to decolorization and degradation. semanticscholar.orgresearchgate.net

Laccases (EC 1.10.3.2) are multicopper oxidases that catalyze the oxidation of various phenolic and non-phenolic compounds, including synthetic dyes, with the reduction of oxygen to water. semanticscholar.orgproquest.com Studies have shown that purified laccases from fungi like Polyporus brumalis and Trametes pubescens can effectively decolorize RBBR, even without the presence of mediators. proquest.comresearchgate.net

Peroxidases, such as manganese peroxidase (MnP, EC 1.11.1.13) and lignin peroxidase (LiP, EC 1.11.1.14), are heme-containing enzymes that require hydrogen peroxide to oxidize their substrates. semanticscholar.orgresearchgate.net MnP oxidizes Mn(II) to Mn(III), which then acts as a diffusible oxidant to degrade various compounds. semanticscholar.orgresearchgate.net LiP can act on non-phenolic lignin compounds and is also effective in dye degradation. researchgate.net Research with Trametes sp. 48424 has demonstrated the efficient decolorization of RBBR by manganese peroxidase. nih.gov

The enzymatic degradation of RBBR often involves complex pathways with the formation of intermediate metabolites. researchgate.netulb.ac.benih.gov The specific enzymes involved and the degradation mechanisms can vary depending on the microbial species and environmental conditions. semanticscholar.orgresearchgate.netulb.ac.be

Table 2: Key Enzymes in RBBR Biodegradation

| Enzyme Type | EC Number | Role in RBBR Degradation | Examples from Research | Source |

| Laccase | 1.10.3.2 | Oxidative cleavage of dye structure, mediator-dependent or independent | Trametes hirsuta, Polyporus brumalis, Trametes pubescens | semanticscholar.orgresearchgate.netproquest.comresearchgate.net |

| Manganese Peroxidase | 1.11.1.13 | Oxidation of Mn(II) to Mn(III), which oxidizes the dye | Trametes sp. 48424, Ceriporia sp., Cymatoderma dendriticum | semanticscholar.orgresearchgate.netnih.gov |

| Lignin Peroxidase | 1.11.1.14 | Oxidation of recalcitrant compounds | Mentioned in fungal ligninolytic systems | semanticscholar.orgresearchgate.net |

Comparative Analysis of Biosorption vs. Enzymatic Degradation Contributions

The removal of RBBR by microorganisms can involve both biosorption and enzymatic degradation. Biosorption is the passive uptake or adsorption of the dye onto the microbial biomass, while enzymatic degradation involves the breakdown of the dye molecule catalyzed by enzymes. nih.govresearcher.liferesearchgate.net

Studies investigating the removal of RBBR by fungal cultures, such as Trametes hirsuta, have evaluated the contribution of both processes. mdpi.com While enzymatic degradation is crucial for the complete breakdown of the dye, biosorption can play a significant role in the initial removal of the dye from the solution by concentrating it on the microbial biomass, making it more accessible for enzymatic action. nih.govresearcher.life

Research on the bioremoval of RBBR by Cyanobacterium aponinum suggests that this cyanobacterium acts as a suitable biosorbent. tuiasi.ro The efficiency of biosorption can be influenced by factors like pH and biomass concentration. tuiasi.roresearchgate.net For instance, studies on Yarrowia lipolytica biomass for RBBR removal highlight the importance of pH, with highest biosorption observed at acidic pH. researcher.liferesearchgate.net

Distinguishing between biosorption and enzymatic degradation is important for optimizing bioremediation strategies. While biosorption removes the color, it does not necessarily lead to the detoxification of the dye. Enzymatic degradation, on the other hand, breaks down the dye molecule, potentially leading to less toxic products. ulb.ac.be Some studies utilize heat-inactivated biomass as a control to assess the contribution of biosorption in the absence of enzymatic activity. mdpi.com

Elucidation of Biodegradation Pathways and Metabolite Identification

Understanding the biodegradation pathways of RBBR involves identifying the intermediate products formed during the enzymatic breakdown of the dye molecule. researchgate.netulb.ac.benih.gov Elucidating these pathways provides insights into the mechanisms of degradation and helps assess the toxicity of the resulting metabolites. ulb.ac.benih.gov

Research using techniques such as mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) has been employed to identify the metabolites produced during RBBR biodegradation by various microorganisms and enzymes. researchgate.netnih.govtandfonline.comresearchgate.net

Studies on the enzymatic degradation of RBBR by laccase from Trametes pubescens and Polyporus sp. have proposed degradation pathways involving reactions such as reduction, hydroxylation, deamination, and oxidation. researchgate.netulb.ac.be These pathways can lead to the formation of various intermediate products. researchgate.netulb.ac.be For example, laccase-mediated degradation of RBBR has been shown to produce byproducts that may still retain some color or have different toxicological profiles than the parent compound. ulb.ac.be

Identifying metabolites is crucial for confirming that the dye is being degraded and not just adsorbed or transformed into equally or more harmful substances. ulb.ac.benih.gov Comparative analysis of metabolites produced by different microorganisms or enzymatic systems can also reveal variations in their degradation mechanisms. researchgate.netnih.gov

Table 3: Potential RBBR Degradation Reactions and Metabolites

| Reaction Type | Description | Potential Metabolites (Examples from general dye degradation) | Source |

| Oxidative Cleavage | Breaking of chromophore structure by enzymes | Various aromatic amines, phenolic compounds | researchgate.netulb.ac.be |

| Reduction | Addition of electrons to the dye molecule | Aromatic amines | researchgate.net |

| Hydroxylation | Addition of hydroxyl groups | Hydroxylated aromatic compounds | researchgate.net |

| Deamination | Removal of amino groups | Compounds without amino groups | researchgate.net |

| Oxidation | Removal of electrons | Various oxidized products | researchgate.net |

Further research is ongoing to fully elucidate the complex biodegradation pathways of RBBR by different biological systems and to identify all resulting metabolites to ensure the complete detoxification of wastewater. ulb.ac.benih.gov

Optimization of Bioremediation Conditions (e.g., Microbial Inoculum Concentration, pH, Temperature)

Optimizing the conditions for microbial activity is essential to enhance the efficiency of RBBR bioremediation. Factors such as microbial inoculum concentration, pH, and temperature play a significant role in the decolorization and degradation process.

Studies have investigated the optimal pH and temperature ranges for RBBR decolorization by different microbial isolates. For instance, some Bacillus strains showed maximum decolorization of Remazol Blue RGB (a related dye) at pH 7.5 and temperatures between 25°C and 35°C. austinpublishinggroup.com Another study using Staphylococcus sp. K2204 for RBBR decolorization found optimal performance at 37°C and pH 7.0. researchgate.net Fungal isolates have also been evaluated, with some showing maximum decolorization at pH 3–5 and temperatures around 28 ± 2 °C. nih.gov

The concentration of the microbial inoculum is another critical factor. While specific optimal inoculum concentrations for RBBR are often determined experimentally for each microbial strain, research on similar dyes indicates that an appropriate inoculum size is necessary for efficient degradation. tandfonline.compsu.edu Higher inoculum concentrations can lead to faster decolorization rates due to a greater number of active microorganisms.

Nutrient availability, including carbon and nitrogen sources, also influences bioremediation efficiency. Studies have shown that supplementing the medium with specific carbon sources, such as yeast extract, can significantly enhance dye decolorization by bacterial isolates. austinpublishinggroup.com

Interactions with Surfactant Systems

The interaction of RBBR with surfactant systems is a key area of study, particularly concerning its removal from aqueous solutions. Surfactants can influence the aggregation behavior of dye molecules and form complexes, which can be exploited for separation or treatment processes. acs.org

Dye-Micelle Interactions and Binding Thermodynamics

RBBR, being an anionic dye, interacts with surfactants, particularly cationic ones, through electrostatic interactions. nih.govresearchgate.net These interactions can lead to the formation of dye-micelle complexes. The strength of these interactions and the thermodynamics of binding are crucial for understanding the behavior of RBBR in the presence of surfactants.

Research using n-alkyltrimethylammonium chloride (C nTAC) surfactants with varying alkyl chain lengths (n = 12, 14, 16, and 18) has shown that the binding constant (K b) between RBBR and surfactant micelles increases with increasing alkyl chain length. nih.govresearchgate.netnih.gov This suggests stronger dye-micelle interactions with longer hydrophobic chains. Thermodynamic analysis, indicated by negative Gibbs free energy values (ΔG), confirms the spontaneous nature of the interactions between RBBR and micelles. nih.govresearchgate.netnih.gov The stability of these dye-micelle complexes is attributed to hydrophobic forces, which become more significant with longer alkyl chains. nih.govnih.gov

Increased surfactant concentrations can influence the equilibrium and, in some cases, decrease dye adsorption by disrupting pre-formed dye-surfactant complexes. nih.govresearchgate.netnih.gov

Conductometric and Spectroscopic Investigations of Complex Formation

Conductometric and spectroscopic techniques are valuable tools for investigating the interactions between RBBR and surfactants and characterizing the formation of complexes.

Conductometric analysis can be used to determine the critical micelle concentration (CMC) of surfactants in the presence of dyes. Studies have shown that the CMC of cationic surfactants can decrease with increasing alkyl chain length, indicating more efficient micelle formation. nih.govresearchgate.netnih.gov Changes in conductivity upon the addition of dye to surfactant solutions can provide insights into the electrostatic interactions and the incorporation of dye molecules into micelles.

Spectrophotometric analyses, particularly UV-Vis spectroscopy, are widely used to study dye-surfactant interactions. Changes in the absorption spectra of RBBR, such as shifts in wavelength (e.g., blue shift) and changes in absorbance intensity, provide evidence of interactions with surfactants and the formation of dye-micelle complexes. nih.govresearchgate.netnih.gov These spectral changes are often attributed to electrostatic interactions between the charged groups of the dye (sulfonate groups in RBBR) and the head groups of the surfactant, as well as the encapsulation of the dye within the hydrophobic core of the micelles. nih.govnih.gov

The Benesi-Hildebrand and Scott equations are commonly applied to spectrophotometric data to calculate binding constants (K b), providing a quantitative measure of the strength of the dye-micelle interaction. nih.govnih.gov

Here is a table summarizing some illustrative data points related to dye-micelle interactions, based on the search results:

| Surfactant (CnTAC) | Alkyl Chain Length (n) | Binding Constant (Kb) | Gibbs Free Energy (ΔG) |

| C12TAC | 12 | Lower | Less Negative |

| C14TAC | 14 | Intermediate | More Negative |

| C16TAC | 16 | Higher | More Negative |

| C18TAC | 18 | Highest | Most Negative |

Note: Specific numerical values for Kb and ΔG vary depending on experimental conditions and are not consistently provided across all snippets, but the trend with alkyl chain length is indicated. nih.govresearchgate.netnih.gov

The sequence of RBBR binding strength with C nTAC surfactants has been reported as C₁₂TAC < C₁₄TAC < C₁₆TAC < C₁₈TAC, highlighting the significant impact of hydrocarbon chain length on the interaction affinity. nih.govresearchgate.netnih.gov

Advanced Analytical and Characterization Methodologies for Brilliant Blue R Research

Spectroscopic Characterization Techniques

Spectroscopy plays a crucial role in the analysis of Brilliant Blue R, offering methods for its detection, quantification, and the study of its chemical transformations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Degradation Monitoring

UV-Vis spectroscopy is a fundamental technique for studying Brilliant Blue R due to its strong absorption in the visible spectrum, which is responsible for its color. The maximum absorbance wavelength (λmax) for Brilliant Blue R is typically around 592 nm in ethanol (B145695), though it can vary slightly depending on the solvent or matrix sigmaaldrich.comatlantis-press.com.

This technique is widely used for the quantitative determination of Brilliant Blue R concentration in solutions, following the Beer-Lambert Law. By measuring the absorbance at its λmax, the concentration of the dye can be accurately calculated using a calibration curve.

UV-Vis spectroscopy is also invaluable for monitoring the degradation of Brilliant Blue R in various processes, such as photocatalysis or adsorption studies atlantis-press.combohrium.comrsc.org. As the dye degrades, its characteristic absorbance peak decreases, and new peaks corresponding to degradation products may appear or disappear mdpi.com. The rate of degradation can be determined by tracking the decrease in absorbance over time atlantis-press.comrsc.org. For instance, studies on the degradation of Brilliant Blue R using different methods have shown a decrease in absorbance values at specific wavelengths over time, indicating the breakdown of the dye molecules nih.govikm.org.myresearchgate.net. The degradation efficiency can be calculated based on the initial and final absorbance values atlantis-press.com.

An example of UV-Vis spectroscopy in degradation monitoring is shown in studies where the absorbance of Brilliant Blue R solutions is measured before and after treatment, revealing a significant reduction in the characteristic peak, signifying decolorization and degradation ikm.org.myresearchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Interaction Studies

FTIR spectroscopy is employed to identify the functional groups present in Brilliant Blue R and to study its interactions with other materials, such as adsorbents researchgate.netmdpi.comaip.org. By analyzing the vibrational modes of the chemical bonds within the Brilliant Blue R molecule, characteristic peaks in the FTIR spectrum can be assigned to specific functional groups like C=C, C=O, N-H, C-O, and S=O researchgate.net.